ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of chemistry and pharmacology. This compound features a complex structure incorporating elements like a piperazine ring and an isothiazolone moiety, contributing to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate generally involves multi-step organic reactions:
Starting Materials: : The synthesis often begins with readily available starting materials such as piperazine and benzo[d]isothiazol-3(2H)-one 1,1-dioxide.
Formation of Acyl Intermediate: : Initially, the benzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes acylation to introduce the acetyl group.
Coupling Reaction: : This intermediate is then coupled with ethyl piperazine-1-carboxylate using suitable coupling reagents and catalysts.
Purification: : The final compound is purified through techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound would likely scale up these synthetic routes, incorporating continuous flow reactors and automated systems to ensure efficiency and consistency. Quality control measures such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy would be employed to monitor product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound may undergo oxidation at different functional groups depending on the reaction conditions.
Reduction: : Reduction reactions can target specific functional groups like carbonyls within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions could modify the piperazine or isothiazolone rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Reagents like alkyl halides, acyl chlorides, or nucleophiles under controlled conditions.
Major Products
The products formed depend on the type of reaction. For example, oxidation might yield higher oxidation state products, whereas substitution can introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a building block for various chemical reactions and pathways.
Biology
Biologically, this compound is explored for its potential as a pharmacophore. Its structural motifs may interact with biological targets, suggesting potential therapeutic applications.
Medicine
Medical research investigates this compound for its potential roles in drug development, particularly in the design of novel therapeutic agents targeting specific diseases or conditions.
Industry
Industrially, the compound's chemical stability and reactivity make it valuable in the production of materials or as a precursor in manufacturing processes.
Mechanism of Action
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The compound's mechanism of action might involve binding to active sites, inhibiting or activating enzymatic activity, or modulating receptor pathways. Detailed studies on these interactions elucidate the pathways involved and the molecular targets it affects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-(1-oxoisoindolin-2-yl)acetyl)piperazine-1-carboxylate: : A compound with a similar piperazine and acyl structure but different ring systems.
Ethyl 4-(2-(1,1-dioxido-1,2-benzisothiazol-3-yl)acetyl)piperazine-1-carboxylate: : Closely related, differing mainly in the positioning of functional groups.
Uniqueness
What sets ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate apart is its unique combination of structural features that confer distinctive reactivity and biological activity profiles. Its dual rings and functional groups create a molecule that can engage in diverse chemical and biological interactions.
This compound’s unique architecture and properties make it a compound of significant interest across various scientific and industrial fields.
Properties
IUPAC Name |
ethyl 4-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-2-25-16(22)18-9-7-17(8-10-18)14(20)11-19-15(21)12-5-3-4-6-13(12)26(19,23)24/h3-6H,2,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZYIWJPBQEBNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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